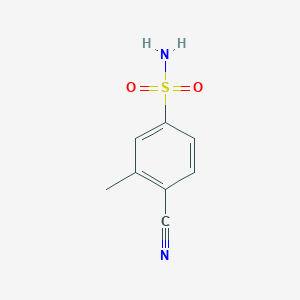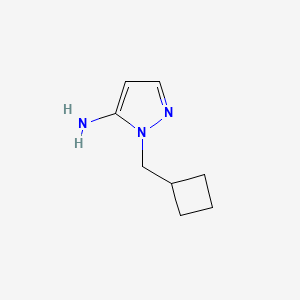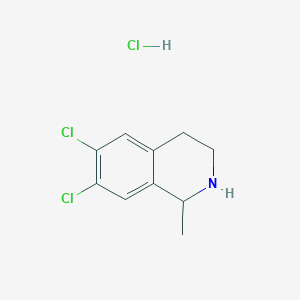
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound . It is considered to alter the function of dopaminergic neurons in the central nervous system .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the Inchi Code: 1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include a molecular weight of 252.57, a storage temperature of room temperature (RT), and it appears as a powder .Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Effects
- Analgesic and Anti-Inflammatory Activity : A study highlighted the potential of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a non-narcotic analgesic with pronounced anti-inflammatory effects. This compound demonstrated significant analgesic and anti-inflammatory activity in various doses, which can be relevant in medical practice (Rakhmanova et al., 2022).
Neurological Research
- Neurotoxicity and Neuroprotection : Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, including 6,7-dichloro variants, indicates their potential in the study of Parkinson's disease and other neurological disorders. For example, N-methylated tetrahydroisoquinolines were investigated for their dopaminergic neurotoxic properties, which could contribute to understanding Parkinson's disease pathology (Naoi et al., 1993). Additionally, novel endogenous amines related to tetrahydroisoquinoline, identified in both parkinsonian and normal human brains, offer insights into biochemical processes in neurological diseases (Niwa et al., 1991).
Antiglioma Activity
- Discovery of Antiglioma Activity : A study identified biaryl 1,2,3,4-tetrahydroisoquinoline derivatives with antiglioma activity. These compounds selectively blocked the growth of C6 glioma cells while not affecting normal astrocytes, indicating potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).
Synthesis and Biological Activity
- Local Anesthetic Activity and Toxicity Studies : A study on the synthesis and biological activity of isoquinoline alkaloids, including 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, revealed their high local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationships (Azamatov et al., 2023).
Safety And Hazards
The safety information for 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGXUPRXFFQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



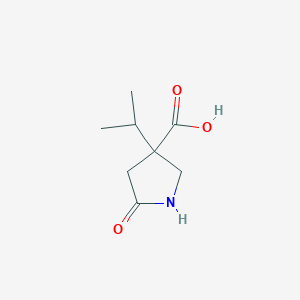

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
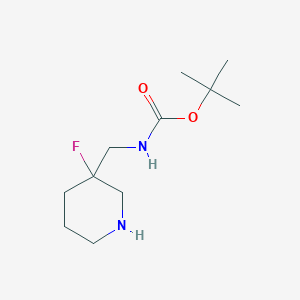
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
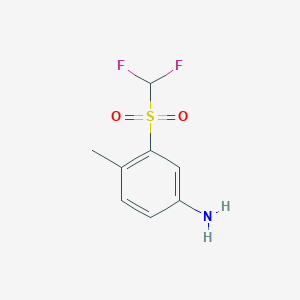
amine](/img/structure/B1459110.png)

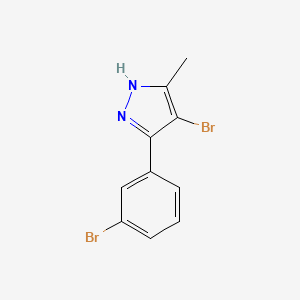
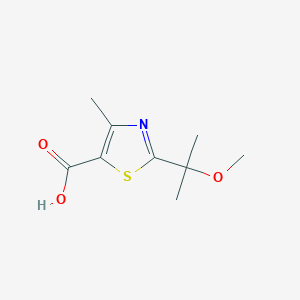
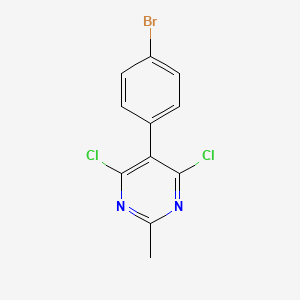
![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)
